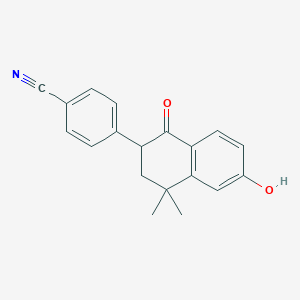
3-Ethyl-1-(2-fluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-(2-fluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines
Métodos De Preparación
The synthesis of 3-Ethyl-1-(2-fluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Análisis De Reacciones Químicas
3-Ethyl-1-(2-fluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
3-Ethyl-1-(2-fluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1-(2-fluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
3-Ethyl-1-(2-fluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine: The parent compound, which lacks the ethyl and fluorophenyl substitutions.
2-Fluoro-1,8-naphthyridine: Similar structure but without the hydroxy and ethyl groups.
4-Hydroxy-1,8-naphthyridine: Lacks the ethyl and fluorophenyl groups but retains the hydroxy group.
The unique combination of the ethyl, fluorophenyl, and hydroxy groups in this compound contributes to its distinct chemical and biological properties, making it a compound of significant interest in research.
Propiedades
Número CAS |
65872-59-5 |
|---|---|
Fórmula molecular |
C16H13FN2O2 |
Peso molecular |
284.28 g/mol |
Nombre IUPAC |
3-ethyl-1-(2-fluorophenyl)-4-hydroxy-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C16H13FN2O2/c1-2-10-14(20)11-6-5-9-18-15(11)19(16(10)21)13-8-4-3-7-12(13)17/h3-9,20H,2H2,1H3 |
Clave InChI |
NHUJNSFRLONVGR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-tert-Butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11840287.png)



![7-Methyl-2-phenyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11840321.png)
![2'-Chloro-4'-(pyrrolidin-1-YL)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11840323.png)





![10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11840359.png)
